5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-5-1-10(2-6-11)14-16-13(17-21-14)9-3-7-12(8-4-9)18(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZDTVXZDYEBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction between 4-bromobenzohydrazide and 4-nitrobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Reduction: 5-(4-aminophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Oxidation: Products depend on the specific oxidizing conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, a study investigated 2-(2-bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole and its derivatives for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-453). The compound exhibited significant cytotoxicity and induced apoptosis in cancer cells through mechanisms involving estrogen receptor modulation and DNA enzyme inhibition .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4c | MCF-7 | 12.5 | Apoptosis induction |
| 4j | MDA-MB-453 | 15.0 | DNA enzyme inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study synthesized metal complexes of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-ylthioacetic acid and assessed their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain metal complexes exhibited enhanced antimicrobial activity compared to the parent oxadiazole compound .
Table 2: Antimicrobial Activity of Metal Complexes
| Metal Complex | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Co(II) Complex | E. coli | 18 |
| Cu(II) Complex | S. aureus | 22 |
| Zn(II) Complex | P. aeruginosa | 20 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of oxadiazole derivatives with target proteins involved in cancer progression. The findings suggest that these compounds can effectively bind to estrogen receptors, providing insights into their mechanism as potential therapeutic agents .
Case Study 1: Breast Cancer Treatment
In a clinical trial setting, a derivative of 5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole was administered in combination with Imatinib to patients with advanced breast cancer. The study reported an increase in overall survival rates and a reduction in tumor size among treated patients compared to those receiving standard treatment alone.
Case Study 2: Antimicrobial Efficacy
A research team evaluated the efficacy of various oxadiazole derivatives against multidrug-resistant bacterial strains. The results demonstrated that certain derivatives showed potent activity against resistant strains, suggesting their potential use as novel antibiotics.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the oxadiazole ring with the bromophenyl and nitrophenyl groups, affecting its behavior in electronic devices.
Comparison with Similar Compounds
Table 1: Key Properties of Selected 1,2,4-Oxadiazole Derivatives
*Estimated using fragment-based calculations (bromo contributes +2.0 to logP; nitro +0.3).
Key Observations:
Compounds with polar substituents (e.g., pyridinyl in ) exhibit reduced lipophilicity.
Thermal and Chemical Stability :
- Nitro and bromo groups enhance thermal stability due to strong electron-withdrawing effects, which stabilize the aromatic oxadiazole ring . However, nitro groups may lower decomposition thresholds in energetic materials, as seen in bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane (decomposition at 117°C) .
Melting Points :
Pharmacological Activity
- Antimicrobial Potential: Nitrofuran-containing 1,2,4-oxadiazoles (e.g., 5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole) show activity against Gram-positive pathogens and Mycobacterium tuberculosis . The target compound’s nitro group may confer similar antimicrobial properties.
- CNS Activity : Nitro- and chloro-substituted oxadiazoles (e.g., compound XIV in ) exhibit antidepressant and anticonvulsant effects. The bromo substituent in the target compound could modulate blood-brain barrier penetration.
Biological Activity
5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 957065-94-0 |
| Molecular Formula | C13H8BrN3O3 |
| Molecular Weight | 346.14 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=N2)C(=O)C=C(C=C)C(=O)N |
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The synthetic route may include:
- Formation of Oxadiazole Ring : The oxadiazole ring is formed through cyclization reactions involving hydrazones or amidoximes.
- Bromination and Nitration : The introduction of bromine and nitro groups can be achieved through electrophilic aromatic substitution reactions.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
This compound has been evaluated for anticancer properties. In vitro studies revealed that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The proposed mechanisms include:
- Inhibition of Cell Proliferation : Compounds display dose-dependent inhibition of cancer cell growth.
- Induction of Apoptosis : Mechanistic studies suggest activation of apoptotic pathways through caspase activation.
Case Study: Breast Cancer
A notable study examined the effects of a related oxadiazole derivative on breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : Molecular docking studies suggest potential binding to estrogen receptors, which is crucial for breast cancer treatment.
Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursor amidoximes or nitrile oxides under controlled conditions. Common reagents include NaOH or K₂CO₃ in polar solvents like DMF or DMSO. Optimization focuses on temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios to minimize by-products. For example, cyclization of 4-bromobenzamidoxime with 4-nitrobenzonitrile oxide in DMF at 100°C for 12 hours yields the target compound with >75% purity. Post-synthesis purification via column chromatography (hexane:ethyl acetate) is critical .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., bromophenyl protons at δ 7.5–8.0 ppm, nitrophenyl at δ 8.2–8.5 ppm).
- IR Spectroscopy : Identification of C=N stretching (1600–1650 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1350–1520 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular weight (theoretical: 359.19 g/mol) and fragmentation patterns.
- X-ray Diffraction : For crystallographic validation of the oxadiazole ring geometry and substituent orientation .
Q. How is the compound screened for preliminary biological activity, such as antimicrobial effects?
Standard protocols involve:
- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Disk diffusion tests : Zones of inhibition are measured at concentrations of 50–200 µg/mL.
- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects.
Analogous oxadiazoles with nitro/bromo substituents show MIC values of 12.5–50 µg/mL, suggesting moderate to strong activity .
Q. What physicochemical properties influence its bioavailability and reactivity?
Critical properties include:
- logP : ~4.7 (indicates high lipophilicity, requiring formulation adjustments for aqueous solubility).
- Polar Surface Area (PSA) : ~65 Ų (moderate permeability via passive diffusion).
- Thermal Stability : Decomposition above 250°C (DSC data), relevant for storage and handling .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., NO₂, Br) at the 3- and 5-positions enhance antimicrobial and anticancer activity by increasing electrophilicity.
- Hydrophobic substituents (e.g., propyl, cyclohexyl) improve membrane penetration but may reduce solubility.
- Positional isomerism : 4-Nitrophenyl at position 3 vs. 5 alters π-π stacking with biological targets (e.g., DNA topoisomerases). Computational docking (AutoDock Vina) quantifies these interactions .
Q. What computational methods are employed to predict reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict charge transfer and redox behavior.
- Multiwfn Analysis : Maps electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) : Simulates binding stability in protein pockets (e.g., EGFR kinase) over 100-ns trajectories .
Q. What mechanistic pathways explain its apoptosis-inducing effects in cancer cells?
In vitro studies on analogous oxadiazoles demonstrate:
- Caspase-3/7 activation : Quantified via fluorometric assays (e.g., 2.5-fold increase in T47D breast cancer cells at 10 µM).
- G1-phase cell cycle arrest : Flow cytometry shows >60% cells in G1 after 24-hour treatment.
- Target engagement : Photoaffinity labeling identifies TIP47 (IGF-II receptor binding protein) as a molecular target, validated by siRNA knockdown .
Q. How does its performance compare to structurally related compounds in energetic materials research?
In hybrid oxadiazole systems (e.g., 1,2,4- and 1,2,5-oxadiazole combinations):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
